molecular formula C10H14ClNO B15260944 1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride

1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride

Cat. No.: B15260944
M. Wt: 199.68 g/mol
InChI Key: HVMQDNMVHAKLIH-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride is an organic compound with a complex structure It is a derivative of phenylpropanone and contains an amino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride typically involves the reaction of 4-aminophenylacetone with methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-2-methylpropan-1-one: Similar structure but with a nitro group instead of an amino group.

    1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Contains a hydroxyl group instead of an amino group.

    1-(4-Methoxyphenyl)-2-methylpropan-1-one: Contains a methoxy group instead of an amino group.

Uniqueness

1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride is unique due to its specific amino group, which allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds with different functional groups cannot.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(4-aminophenyl)-2-methylpropan-1-one;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7H,11H2,1-2H3;1H

InChI Key

HVMQDNMVHAKLIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)N.Cl

Origin of Product

United States

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